3-[(4-Bromophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine
Description
3-[(4-Bromophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine is a heterocyclic compound featuring a 1,2,4-triazole core substituted at positions 3, 4, and 4. The 3-position carries a (4-bromophenyl)methylthio group, the 5-position is substituted with a 2-pyridyl moiety, and the 4-position is an amine. This structure combines aromatic, electron-withdrawing (bromophenyl), and electron-donating (pyridyl) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5S/c15-11-6-4-10(5-7-11)9-21-14-19-18-13(20(14)16)12-3-1-2-8-17-12/h1-8H,9,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIONMDQPJNCTIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.
Attachment of the Bromophenyl Group: The bromophenyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Bromophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Pyridyl Substituent Position
- Target compound : 2-Pyridyl at position 5.
- Analog 1: 4-{4-(4-Bromphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine () features a 4-pyridyl group.
- Analog 2: 2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide () has a 3-pyridyl group. Positional differences alter electron distribution, affecting dipole moments and π-π stacking interactions in biological systems .
Bromophenyl Substituent Position
- Target compound : 4-Bromophenyl at the benzylthio group.
- Analog : 3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones () place bromine at the 2-position of the phenyl ring. The 4-bromo substitution in the target compound may reduce steric hindrance compared to ortho-substituted analogs, improving synthetic accessibility .
Functional Group Variations
Thioether vs. Thione Groups
- Target compound : Methylthio (-SCH2-) group.
- Analog : 4-(4-Bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione () contains a thione (-C=S) group. Thioethers (as in the target compound) are less reactive toward oxidation but may exhibit better membrane permeability due to reduced polarity .
Amine vs. Acetamide Side Chains
- Target compound : Free amine at position 4.
- Analog: 2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide () includes an acetamide side chain.
Structural and Functional Comparison Table
*Estimated based on analogous syntheses .
Biological Activity
Overview
3-[(4-Bromophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine is a synthetic compound belonging to the triazole family, which is noted for its diverse biological activities. This compound features a triazole ring substituted with a bromophenyl group and a pyridine moiety, contributing to its unique chemical properties and biological interactions. Research indicates that triazole derivatives possess significant antimicrobial, anticancer, and anti-inflammatory properties, making them promising candidates for therapeutic applications.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | C14H12BrN5S |
| Molecular Weight | 362.25 g/mol |
| IUPAC Name | This compound |
| Chemical Structure | Structure |
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. Specifically, studies have shown significant antibacterial activity against various strains of bacteria, including Mycobacterium smegmatis , highlighting the potential of this compound in treating bacterial infections .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds with a similar triazole structure have been evaluated for their effects on cancer cell lines. In one study, it was found that derivatives containing a 3-bromophenylamino moiety exhibited significant antiproliferative effects on several cancer cell lines and demonstrated antiangiogenic properties . The presence of the pyridyl group may enhance the binding affinity to cancer-related targets.
Anti-inflammatory Effects
The anti-inflammatory activity of triazole compounds has also been investigated. In vitro studies have shown that certain derivatives can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). This suggests that this compound may have therapeutic potential in managing inflammatory conditions .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological responses. Further research is necessary to elucidate the exact pathways involved in its action.
Case Studies and Research Findings
- Antimicrobial Study : A comparative analysis of various triazole derivatives revealed that those with bromophenyl substitutions exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Cancer Cell Line Evaluation : A recent study assessed the antiproliferative effects of several triazole derivatives on human cancer cell lines. It was found that compounds with a similar structure to this compound showed promising results in inhibiting cell growth and inducing apoptosis .
- Inflammation Modulation : In vitro experiments demonstrated that this compound could modulate cytokine release in PBMCs, suggesting its potential role in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
